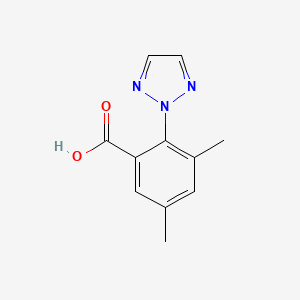
2-pyridin-3-yl-3,4-dihydro-2H-chromen-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-pyridin-3-yl-3,4-dihydro-2H-chromen-6-ol is a heterocyclic compound that combines a pyridine ring and a chromen (coumarin) structure. This compound is of interest due to its potential biological and pharmacological properties, making it a subject of study in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-pyridin-3-yl-3,4-dihydro-2H-chromen-6-ol can be achieved through several methods. One common approach involves the reaction of 3-hydroxy-2H-chromen-2-one with 3-pyridylboronic acid under Suzuki coupling conditions. This reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene. The reaction is carried out under an inert atmosphere at elevated temperatures to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
2-pyridin-3-yl-3,4-dihydro-2H-chromen-6-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield chromenone derivatives, while reduction can produce dihydrochromen derivatives .
Aplicaciones Científicas De Investigación
2-pyridin-3-yl-3,4-dihydro-2H-chromen-6-ol has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-pyridin-3-yl-3,4-dihydro-2H-chromen-6-ol involves its interaction with various molecular targets. For instance, its antimicrobial activity may result from its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer therapy, it may induce apoptosis (programmed cell death) in cancer cells by interacting with specific signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-oxo-2H-chromen-3-yl derivatives: These compounds share the chromen structure and exhibit similar biological activities.
Pyridinyl-substituted chromenones: These compounds have a pyridine ring attached to the chromen structure and are studied for their pharmacological properties.
Uniqueness
2-pyridin-3-yl-3,4-dihydro-2H-chromen-6-ol is unique due to its specific combination of a pyridine ring and a chromen structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C14H13NO2 |
|---|---|
Peso molecular |
227.26 g/mol |
Nombre IUPAC |
2-pyridin-3-yl-3,4-dihydro-2H-chromen-6-ol |
InChI |
InChI=1S/C14H13NO2/c16-12-4-6-13-10(8-12)3-5-14(17-13)11-2-1-7-15-9-11/h1-2,4,6-9,14,16H,3,5H2 |
Clave InChI |
XOEPYSUHDJPIRR-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C=CC(=C2)O)OC1C3=CN=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Methoxycarbonyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid;hydrochloride](/img/structure/B13894124.png)



![1-[2-(4-hydroxyphenyl)-1H-imidazol-5-yl]ethanone](/img/structure/B13894160.png)
![Methyl 6-[bis(tert-butoxycarbonyl)amino]pyrimidine-4-carboxylate](/img/structure/B13894163.png)
![1-(4-Chlorophenyl)-2-[[5-(2,6-dichloropyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone](/img/structure/B13894165.png)

![1-[4-(dimethylamino)phenyl]-2-(4-methoxyphenyl)Ethanone](/img/structure/B13894192.png)




